2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.1604557 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticide Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide and its N-derivatives have been characterized for their potential as pesticides. X-ray powder diffraction studies provided detailed insights into the molecular structures of these compounds, highlighting their potential utility in agricultural settings. These studies present new powder diffraction data essential for understanding the physicochemical properties of these compounds, paving the way for their application in pest control. The research emphasizes the significance of these organic compounds as potential pesticides, suggesting their role in enhancing agricultural productivity and pest management strategies (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Environmental Monitoring and Safety
Another critical application of derivatives related to this compound is in environmental monitoring and safety. For instance, the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a molecular probe closely related to the compound of interest) for trace measurement of carbonyl compounds (e.g., aldehydes and ketones) in water samples demonstrates the environmental significance of these chemicals. This application is crucial for detecting and quantifying environmental pollutants, ensuring water quality, and protecting ecosystem health (S. Houdier, S. Perrier, E. Defrancq, & M. Legrand, 2000).
Herbicide Production and Pollution Control
The compound's relevance extends to herbicide production and pollution control. For example, studies on the dimethylamine salt of 2,4-dichlorophenoxy acetic acid (a chemical structurally related to this compound) highlight strategies for controlling air pollution in pesticide manufacturing. These studies provide insights into reducing emissions of hazardous vapors during herbicide production, emphasizing the compound's role in developing safer and more environmentally friendly agricultural practices (Z. Arsenijević et al., 2008).
Synthesis and Molecular Structure Analysis
Research on the synthesis and molecular structure of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provides valuable insights into designing drugs with potential anticancer properties. These studies involve detailed synthesis procedures, structural elucidation, and in silico modeling to target specific receptors, underscoring the compound's significance in medicinal chemistry and drug design (G. Sharma et al., 2018).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2/c1-11(9-19(4)5)8-18-15(20)10-21-14-6-12(2)16(17)13(3)7-14/h6-7,11H,8-10H2,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWWIMDYLFVOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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